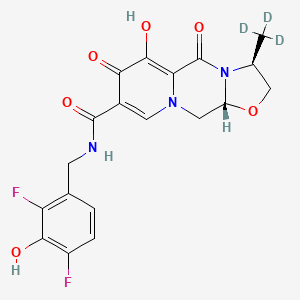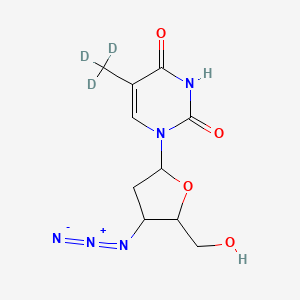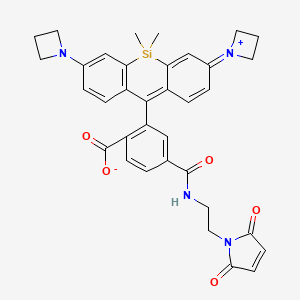
Janelia Fluor 646, Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Janelia Fluor 646, Maleimide is a red fluorogenic fluorescent dye that is widely used in various scientific research applications. It is known for its high photostability and brightness, making it suitable for live cell imaging, flow cytometry, confocal microscopy, and super-resolution microscopy techniques such as dSTORM and STED . The compound contains a maleimide reactive group, which allows it to conjugate with thiol groups on proteins, facilitating the labeling of biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Janelia Fluor 646, Maleimide involves several steps, starting with the preparation of the core fluorophore structureThe reaction conditions typically involve the use of organic solvents such as ethanol or trifluoroethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
Janelia Fluor 646, Maleimide primarily undergoes conjugation reactions with thiol groups on proteins. This reaction is a type of nucleophilic substitution where the thiol group attacks the maleimide group, forming a stable thioether bond .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing biomolecules such as cysteine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral pH to maintain the stability of the biomolecules .
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a fluorescently labeled protein. This labeled protein can then be used for various imaging and analytical applications .
Aplicaciones Científicas De Investigación
Janelia Fluor 646, Maleimide has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving thiol-containing compounds.
Biology: Employed in live cell imaging to study cellular processes and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and research
Mecanismo De Acción
The mechanism of action of Janelia Fluor 646, Maleimide involves its conjugation with thiol groups on proteins. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the fluorescent labeling of the protein. This allows researchers to visualize and track the labeled proteins in various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Alexa Fluor 647: Another red fluorescent dye with similar applications in imaging and labeling.
Atto 647: Known for its high photostability and brightness, used in super-resolution microscopy.
CF640R: A red fluorescent dye with high quantum yield and photostability.
Cyanine 5: Commonly used in fluorescence imaging and flow cytometry.
Uniqueness
Janelia Fluor 646, Maleimide stands out due to its high photostability and brightness, making it particularly suitable for live cell imaging and super-resolution microscopy. Its ability to spontaneously blink without the need for photoactivation or redox buffers further enhances its utility in single-molecule localization microscopy .
Propiedades
Fórmula molecular |
C35H34N4O5Si |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C35H34N4O5Si/c1-45(2)29-20-23(37-14-3-15-37)6-9-26(29)33(27-10-7-24(21-30(27)45)38-16-4-17-38)28-19-22(5-8-25(28)35(43)44)34(42)36-13-18-39-31(40)11-12-32(39)41/h5-12,19-21H,3-4,13-18H2,1-2H3,(H-,36,42,43,44) |
Clave InChI |
AZBDLOPMXNNQQB-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


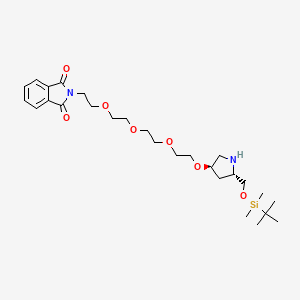
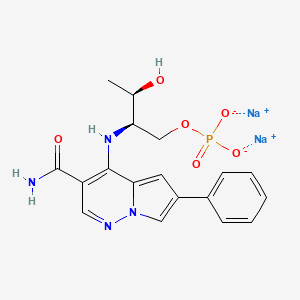
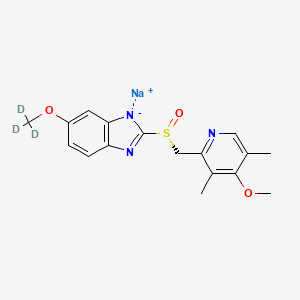
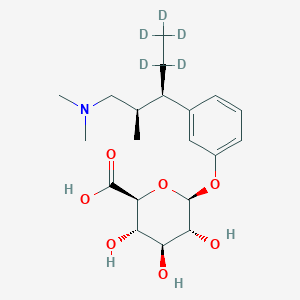
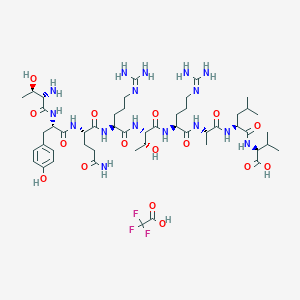

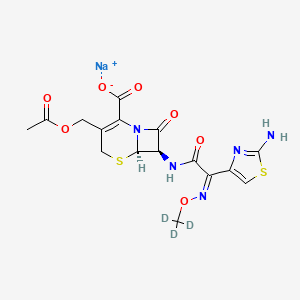
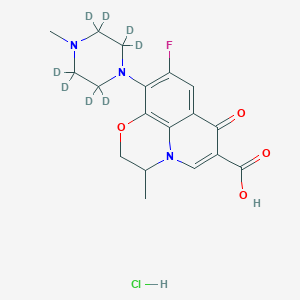
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
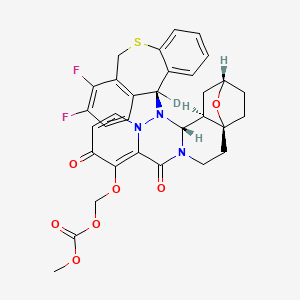
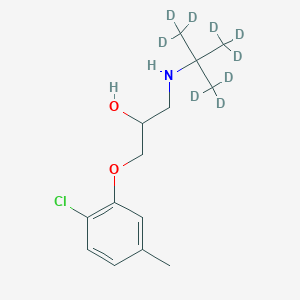
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
